molecular formula C17H14Cl2N2O4S B3010604 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide CAS No. 339016-83-0

2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

Cat. No.: B3010604
CAS No.: 339016-83-0
M. Wt: 413.27
InChI Key: COUJNLNSCBIWLI-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a high-purity chemical compound supplied for research and development applications. This small molecule features a benzenesulfonamide core, a privileged structure in medicinal chemistry known for its ability to interact with various biological targets, linked to a 3-(4-methoxyphenyl)-5-isoxazolylmethyl group . The integration of the isoxazole heterocycle, a five-membered ring containing nitrogen and oxygen, provides a versatile scaffold that can enhance molecular recognition and binding affinity . This compound is categorized as a research-grade chemical and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers working in hit-to-lead optimization and scaffold-hopping strategies may find this benzenesulfonamide derivative particularly valuable. The structural motif of incorporating methoxy-substituted aromatic systems, as seen in the 4-methoxyphenyl moiety of this compound, has been associated with improved pharmacological profiles in other investigational compounds . Similarly, benzenesulfonamide-containing structures have demonstrated relevance in the design of inhibitors for various protein targets, underscoring the research utility of this chemotype . Product specifications include a purity of >90% (as determined by HPLC) . Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated fume hood. The compound's stability should be maintained by storing it in a cool, dry place, protected from light.

Properties

IUPAC Name

2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4S/c1-24-13-5-2-11(3-6-13)16-9-14(25-21-16)10-20-26(22,23)17-8-12(18)4-7-15(17)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUJNLNSCBIWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dichloro substituent and an isoxazole moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14Cl2N2O3S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure features:

  • Dichloro groups at the 2 and 5 positions.
  • A benzenesulfonamide core.
  • An isoxazole ring attached to a methoxyphenyl group.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been studied for its effects against various bacterial strains. For instance, it has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Streptococcus pneumoniae12
Escherichia coli10

These results suggest that the compound may act by inhibiting bacterial folate synthesis, similar to other sulfonamides.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line IC50 (µM)
MCF-78.5
A54912.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. The sulfonamide group is thought to mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase in the folate synthesis pathway, leading to competitive inhibition.

Case Studies

  • Study on Antibacterial Activity : A study published in the Journal of Antibiotics evaluated the antibacterial properties of various sulfonamide derivatives, including our compound. The results indicated a strong correlation between structural modifications and increased antibacterial efficacy.
  • Cytotoxicity Evaluation : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that modifications to the isoxazole ring significantly enhanced cytotoxicity compared to unmodified derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C16H15Cl2N3O2S
  • Molecular Weight : 385.27 g/mol
  • IUPAC Name : 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide

The structure includes a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key factors influencing its activity include:

  • Substituents on the Isolated Rings : The presence of electron-donating groups (like methoxy) can enhance activity by stabilizing reactive intermediates.
  • Halogen Substituents : Chlorine atoms may increase lipophilicity and improve membrane penetration, which is essential for cellular uptake.

Case Studies

StudyObjectiveFindings
NCI DTP Protocol Study Evaluate anticancer potentialShowed significant inhibition of cell proliferation in multiple cancer lines .
Antimicrobial Efficacy Testing Assess antibacterial propertiesIndicated potential effectiveness against Gram-positive bacteria; further studies needed for Gram-negative strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

2.5-Dichloro-N-{[3-(4-Chlorophenyl)-5-Isoxazolyl]Methyl}Benzenesulfonamide
  • Key Difference : The 4-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.
  • This may alter binding affinity or metabolic stability. Molecular Properties:
Property Target Compound (4-Methoxyphenyl) Compound (4-Chlorophenyl)
Molecular Formula C₁₆H₁₂Cl₂N₂O₄S C₁₆H₁₁Cl₃N₂O₃S
Molecular Weight ~399.25 g/mol 417.7 g/mol
Substituent Polarity Higher (due to -OCH₃) Lower (due to -Cl)
  • Activity Inference : Chlorophenyl derivatives may exhibit stronger hydrophobic interactions but reduced solubility compared to methoxyphenyl analogs .
Patent-Derived Antitumor Compounds ()
  • Structural Overlap : The 3-(4-methoxyphenyl)-5-isoxazolyl group is present in compounds 4a-z and 4aa-4ae, which are 4-aza-2,3-didehydropodophyllotoxin derivatives.
  • Key Differences :
    • The target compound’s benzenesulfonamide core contrasts with the podophyllotoxin-derived scaffold in the patent.
    • The patent compounds include additional substituents (e.g., trimethoxyphenyl, fluorophenyl) that enhance antitumor activity .
  • Activity Inference : While the isoxazole-methoxyphenyl group may contribute to DNA topoisomerase inhibition (a mechanism seen in podophyllotoxins), the sulfonamide core likely directs the target compound toward distinct targets, such as carbonic anhydrases or kinase enzymes.

Comparison with Methoxyphenyl-Containing Natural Products ()

Compounds like elemicin, trans-anethole, and methyl chavicol from Etlingera pavian share methoxyphenyl groups but lack the sulfonamide and isoxazole functionalities.

  • Activity Contrast: Natural products exhibit antimicrobial and anti-inflammatory properties due to their phenolic and allyl/propenyl chains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Use a sulfonamide coupling strategy, as demonstrated in sulfonamide derivatives (e.g., reacting 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-5-isoxazolylmethylamine under basic conditions) .
  • Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to improve yields. For example, using anhydrous THF or DCM as solvents and maintaining temperatures between 0–5°C during coupling can reduce side reactions .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodology :

  • Analytical Techniques :
  • NMR : Compare 1^1H and 13^13C NMR spectra with reference data. For instance, the benzenesulfonamide moiety typically shows aromatic protons at δ 7.2–8.1 ppm, while the isoxazole ring protons appear at δ 6.5–7.0 ppm .
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 452.02) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretching bands near 1350 cm1^{-1} and 1150 cm1^{-1} .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators to avoid inhalation .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated waste due to the dichloro substituents .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antitumor vs. negligible efficacy) be systematically investigated?

  • Methodology :

  • Hypothesis Testing : Evaluate potential causes such as isomerism (e.g., syn/anti configurations in the sulfonamide group) or impurities (e.g., residual solvents or unreacted intermediates) .
  • Analytical Workflow :

Use chiral HPLC to check for enantiomeric impurities .

Perform cytotoxicity assays (e.g., MTT on human cancer cell lines like MCF-7 or HepG2) with rigorously purified batches .

Compare results with structurally analogous compounds (e.g., 4-aza-2,3-didehydropodophyllotoxin derivatives) to identify structure-activity relationships .

Q. What experimental strategies can elucidate the compound’s mechanism of action in pharmacological studies?

  • Approach :

  • Target Identification :

Perform molecular docking studies using software like AutoDock Vina to predict binding affinities for cancer-related targets (e.g., tubulin or topoisomerase II) .

Validate predictions via in vitro enzyme inhibition assays (e.g., tubulin polymerization assays).

  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells .

Q. How should researchers address challenges in solubility during in vitro bioassays?

  • Solutions :

  • Solvent Screening : Test DMSO, ethanol, or cyclodextrin-based solutions for optimal solubility. For example, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
  • Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to aqueous buffers to enhance dispersion .
  • Control Experiments : Include vehicle controls to rule out solvent-induced artifacts in bioactivity data .

Q. What are the best practices for analyzing and resolving conflicting data in stability studies (e.g., degradation under varying pH conditions)?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • Analytical Monitoring : Use UPLC-PDA to track degradation products. For example, acidic conditions may hydrolyze the isoxazole ring, producing 4-methoxybenzoic acid derivatives .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (−20°C, desiccated) .

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